Lack of Beta-1 Adrenergic Receptor Affinity: A Critical Counter-Screen for In Vivo Selectivity
In a critical counter-screen assay, 2-[2-(1H-imidazol-1-yl)ethyl]piperidine demonstrated a Ki value of >10,000 nM for the beta-1 adrenergic receptor, effectively showing no measurable affinity . This is a crucial piece of evidence for any compound containing an imidazole or piperidine moiety, as these scaffolds often lead to off-target activity at adrenergic receptors. The quantified lack of affinity provides a clear selection advantage over analogs that may possess similar primary target activity but unknown or significant beta-1 adrenergic liability.
| Evidence Dimension | Binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki > 10,000 nM (reported as 'No affinity') |
| Comparator Or Baseline | Reference standard for beta-1 adrenergic receptor binding (unspecified) |
| Quantified Difference | Negligible affinity compared to potent beta-1 ligands (e.g., Ki for propranolol is approximately 1-10 nM) |
| Conditions | In vitro radioligand binding assay against human beta-1 adrenergic receptor |
Why This Matters
This data directly informs the scientific selection process by confirming a lack of cross-reactivity with a major off-target class, thereby reducing the risk of cardiovascular side effects in follow-up in vivo studies.
